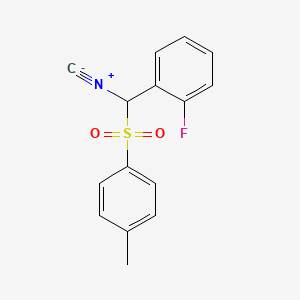

1-Fluoro-2-(isocyano(tosyl)methyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNUAYEVVHGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674269 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660431-65-2 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-(isocyano(tosyl)methyl)benzene and its Analogs: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Power of Fluorine and the Versatility of TosMIC

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. When combined with the synthetic utility of the isocyano(tosyl)methyl group, fluorinated TosMIC derivatives emerge as highly valuable and versatile reagents for the construction of complex molecular architectures.

The TosMIC functional group itself is a powerful synthetic tool, offering a unique combination of an isocyanide, an acidic α-proton, and a tosyl leaving group. This arrangement allows for a wide range of chemical transformations, including the synthesis of various heterocycles like oxazoles, imidazoles, and pyrroles, which are prevalent scaffolds in many pharmaceuticals[3].

Structural and Physicochemical Properties

While the exact properties of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene are not documented, we can infer its characteristics from its constituent parts and related isomers.

Core Structure and Functional Groups

The molecule consists of a benzene ring substituted with a fluorine atom at the 1-position and an isocyano(tosyl)methyl group at the 2-position. The interplay between the electron-withdrawing fluorine atom and the bulky, reactive TosMIC group dictates the molecule's reactivity and potential applications.

// Nodes for the benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];

// Nodes for substituents F [label="F", pos="0,2!"]; CH [label="CH", pos="-1.732,1!"]; NC [label="N≡C", pos="-2.598,1.5!"]; SO2 [label="SO₂", pos="-1.732,0!"]; Tosyl [label="Tosyl", pos="-2.598,-0.5!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- F [label="1"]; C2 -- CH [label="2"]; CH -- NC; CH -- SO2; SO2 -- Tosyl;

} केंद्रीकृत this compound की संरचना।

Spectroscopic Data (Predicted)

Based on analogs, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methine proton of the TosMIC group would likely be a singlet around 5.5-6.5 ppm. The methyl protons of the tosyl group will be a singlet around 2.4 ppm.

-

¹³C NMR: The isocyanide carbon is expected in the range of 160-170 ppm. Aromatic carbons will appear between 120-150 ppm. The methine carbon will be around 70-80 ppm, and the tosyl methyl carbon around 21 ppm.

-

IR Spectroscopy: A strong, characteristic absorption for the isocyanide group (-N≡C) is expected around 2130-2150 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) will be present around 1330 cm⁻¹ and 1150 cm⁻¹.

CAS Numbers of Related Isomers

While a specific CAS number for this compound is not found, the following are CAS numbers for closely related isomers:

| Compound Name | CAS Number |

| 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | 660431-67-4[4] |

| 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | 660431-66-3[5][6] |

| 1-Fluoro-3-(isocyano(tosyl)methyl)benzene | 321345-36-2[7] |

| 1-Fluoro-4-(isocyano(tosyl)methyl)benzene | Not specified, but commercially available[8] |

Synthesis and Manufacturing

The synthesis of fluorinated TosMIC derivatives generally follows a two-step procedure from the corresponding fluorinated benzaldehyde.[9]

General Synthetic Pathway

The most common route involves the formation of an intermediate N-substituted formamide, followed by dehydration to yield the isocyanide.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of N-(α-Tosyl-2-fluorobenzyl)formamide

-

To a solution of 2-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., toluene/acetonitrile mixture) is added formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv).[9]

-

The mixture is heated to approximately 50°C for 4-5 hours.

-

p-Toluenesulfinic acid (1.5 equiv) is then added, and heating is continued for an additional 4-5 hours.[9]

-

After cooling to room temperature, the product is precipitated or extracted, and purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

The N-(α-Tosyl-2-fluorobenzyl)formamide (1.0 equiv) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[9][10]

-

Phosphorus oxychloride (2.0 equiv) is added, and the solution is stirred briefly at room temperature.[9][10]

-

The reaction mixture is cooled to 0°C, and triethylamine (6.0 equiv) is added dropwise, maintaining the internal temperature below 10°C.[9][10]

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 30-45 minutes.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Development and Organic Synthesis

The unique reactivity of TosMIC and its derivatives makes them invaluable in the synthesis of various biologically active compounds. The presence of a fluorine atom can further enhance the pharmacological properties of the resulting molecules.

Synthesis of Heterocycles

TosMIC derivatives are widely used in the van Leusen reaction for the synthesis of various heterocycles. For instance, they can react with aldehydes in the presence of a base to form oxazolines, which can be further converted to oxazoles. They are also key reagents in the synthesis of imidazoles, pyrroles, and triazoles.[3]

Ugi Four-Component Reaction (U-4CR)

Sulfonyl-containing isocyanides have been successfully employed as building blocks in the Ugi four-component reaction. This powerful multicomponent reaction allows for the rapid assembly of complex peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[11] The use of a fluorinated TosMIC derivative in a U-4CR could provide a straightforward route to novel fluorinated peptidomimetics with potential therapeutic applications.

Potential as Bioisosteres

The strategic placement of fluorine can be used to modulate the physicochemical properties of a molecule, making fluorinated fragments attractive as bioisosteres for other functional groups.[2] The fluorinated phenyltosylmethyl group could serve as a bioisosteric replacement for other substituted aromatic moieties in drug candidates to improve their pharmacokinetic profile.

Safety and Handling

Compounds of this class should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[12][13]

-

Toxicity: These compounds are generally considered toxic if swallowed or inhaled.[14]

-

Handling: Avoid formation of dust and aerosols.[15] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15] Some sources recommend storage in a freezer.[14]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]

Conclusion

This compound and its isomers represent a powerful class of reagents for organic synthesis and drug discovery. The combination of the versatile TosMIC functionality with the unique properties of fluorine provides a gateway to a wide array of novel and potentially bioactive molecules. While the specific properties of the 2-fluoro isomer require further investigation, the established chemistry of related compounds provides a solid foundation for its application in the development of next-generation therapeutics.

References

-

AmeBio. This compound. [Link]

-

PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. [Link]

-

PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. [Link]

-

Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2020). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 85(15), 10038-10047. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-33). Wiley-VCH. [Link]

-

Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Li, Y., et al. (2022). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Angewandte Chemie International Edition, 61(33), e202205561. [Link]

-

Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

-

Gill, H., et al. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Pharmaceuticals, 14(8), 754. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | C15H11F2NO2S | CID 46738241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | C15H11F2NO2S | CID 22236873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 321345-36-2|1-Fluoro-3-(isocyano(tosyl)methyl)benzene|BLD Pharm [bldpharm.com]

- 8. 1-Fluoro-4-(isocyano(tosyl)methyl)benzene | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide properties

An In-Depth Technical Guide to the Properties and Applications of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core properties, synthesis, and synthetic utility of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide. This compound is a member of the versatile class of α-substituted tosylmethylisocyanides, which are powerful reagents in modern organic synthesis.

Core Molecular Profile

[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide, with the chemical formula C15H12FNO2S and a molecular weight of 289.32 g/mol , is a specialized derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] The introduction of a 2-fluorophenyl group at the α-carbon significantly influences the reagent's steric and electronic properties, offering unique opportunities in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C15H12FNO2S | [1][3] |

| Molecular Weight | 289.32 g/mol | [1][2] |

| CAS Number | 660431-65-2 | [1][3][4][5] |

| Synonyms | a-Tosyl-(2-fluorobenzyl)isocyanide, 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, 1-fluoro-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | [2][6] |

The core structure features a central carbon atom bonded to four distinct and influential functional groups: an isocyanide, a tosyl group, a 2-fluorophenyl ring, and a hydrogen atom. This arrangement makes the α-proton acidic and susceptible to deprotonation, a key feature that underpins its reactivity.[7]

Synthesis and Mechanism

The synthesis of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide generally follows established methods for preparing TosMIC derivatives. The most common route involves a two-step process starting from 2-fluorobenzaldehyde.

Synthetic Pathway

The synthesis commences with the formation of an intermediate N-formamide, followed by dehydration to yield the final isocyanide product.

Caption: General synthetic route to [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on the synthesis of related TosMIC derivatives.[8][9]

Step 1: Synthesis of N-[1-(2-Fluorophenyl)-1-tosyl]methylformamide

-

To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) and formamide (1.2 eq) in toluene, add p-toluenesulfinic acid (1.0 eq) and a catalytic amount of an acid catalyst (e.g., TMSCl).

-

Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold toluene and dry under vacuum to afford the N-formamide intermediate.

Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water byproduct of the condensation reaction. The choice of a non-polar solvent like toluene facilitates this azeotropic removal.

Step 2: Dehydration to [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide

-

Suspend the N-formamide intermediate (1.0 eq) in a dry solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl3, 2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Slowly add triethylamine (Et3N, 6.0 eq) over 30-45 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

-

Quench the reaction by carefully pouring it into a cold aqueous bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide.

Trustworthiness: The slow addition of triethylamine is critical to control the exothermic reaction and prevent side product formation. The final purification by column chromatography ensures the removal of any unreacted starting materials and byproducts, providing a high-purity reagent essential for subsequent applications.

Core Reactivity and Synthetic Applications

The synthetic utility of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide stems from the unique interplay of its functional groups.[10][11] The electron-withdrawing nature of the tosyl and isocyanide groups acidifies the α-proton, allowing for easy deprotonation by a base to form a stabilized carbanion. This nucleophilic intermediate is central to its reactivity.

The van Leusen Three-Component Reaction (vL-3CR) for Imidazole Synthesis

A cornerstone application of TosMIC and its derivatives is the van Leusen three-component reaction for the synthesis of 1,4,5-trisubstituted imidazoles.[8] This one-pot reaction combines an aldehyde, a primary amine, and the TosMIC derivative to efficiently construct the imidazole ring.

Caption: Schematic of the van Leusen 3-Component Reaction.

The presence of the 2-fluorophenyl group on the TosMIC derivative introduces steric bulk and electronic modifications that can influence the regioselectivity and yield of the imidazole formation, making it a valuable tool for accessing novel imidazole-based scaffolds for drug discovery. The 2-aminoimidazole moiety, a related structure, is found in various natural products and is a significant structural motif in medicinal chemistry.[12]

Synthesis of Other Heterocycles

Beyond imidazoles, [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide is a precursor to a variety of other heterocyclic systems. Its reaction with Michael acceptors can lead to the formation of substituted pyrroles.[13] Additionally, it can participate in cycloaddition reactions and act as a C1 synthon for the construction of oxazoles.[11] The versatility of this reagent makes it a powerful building block in combinatorial chemistry and the synthesis of complex molecular architectures.[10][14]

Spectroscopic and Physical Properties

While detailed spectroscopic data for this specific compound is not widely published, the expected spectral characteristics can be inferred from the parent TosMIC and related structures.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons from the tosyl and 2-fluorophenyl groups, a singlet for the methyl group on the tosyl moiety, and a characteristic signal for the α-proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the α-carbon, and the isocyanide carbon. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration, typically in the range of 2120-2180 cm⁻¹. Strong absorptions for the sulfonyl (S=O) group will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Physical State : TosMIC is a stable, colorless, and practically odorless solid.[7][11] It is expected that [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide will also be a solid at room temperature.

Safety and Handling

Isocyanides are often associated with a strong, unpleasant odor; however, TosMIC and its derivatives are generally odorless.[7] Despite this, standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide is a highly functionalized and versatile reagent with significant potential in organic synthesis. Its ability to participate in multicomponent reactions, particularly the van Leusen imidazole synthesis, makes it an invaluable tool for the construction of diverse heterocyclic libraries for drug discovery and materials science. The presence of the 2-fluorophenyl group provides a handle for further synthetic modifications and can influence the biological activity of the resulting products. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full synthetic potential.

References

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

-

Cyclization of tosylmethyl isocyanide (TOSMIC) with various vinyl azides. ResearchGate. Available at: [Link]

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science Publishers. Available at: [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available at: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. MDPI. Available at: [Link]

-

TosMIC - Wikipedia. Wikipedia. Available at: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Organic Chemistry Portal. Available at: [Link]

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. Available at: [Link]

-

Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available at: [Link]

-

What are the Applications and Safety Considerations of Tosylmethyl Isocyanide? - FAQ. Stanford Chemicals. Available at: [Link]

-

[1-(2-FLUOROPHENYL)-1-TOSYL]متیل ایزوسیانید CAS#: 660431-65-2. ChemWhat. Available at: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p -Tosylmethyl Isocyanide Derivatives. ResearchGate. Available at: [Link]

-

[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide. Shanghai Yuanchuang Biotechnology Co., Ltd.. Available at: [Link]

-

[1-(2-ФТОРФЕНИЛ)-1-ТОЗИЛ]МЕТИЛИЗОЦИАНИД CAS#: 660431-65-2. ChemWhat. Available at: [Link]

-

1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. Available at: [Link]

Sources

- 1. [1-(2-FLUOROPHENYL)-1-TOSYL]METHYL ISOCYANIDE | 660431-65-2 [chemicalbook.com]

- 2. [1-(2-FLUOROPHENYL)-1-TOSYL]متیل ایزوسیانید CAS#: 660431-65-2 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 3. [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide - CAS:660431-65-2 - 上海圆创生物科技有限公司 [shycbio.com]

- 4. 660431-65-2|[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide|BLD Pharm [bldpharm.de]

- 5. 660431-65-2|[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide|BLD Pharm [bldpharm.com]

- 6. [1-(2-ФТОРФЕНИЛ)-1-ТОСИЛ]МЕТИЛИЗОЦИАНИД Номер CAS: 660431-65-2 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 7. TosMIC - Wikipedia [en.wikipedia.org]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 9. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to α-Tosyl-(2-fluorobenzyl)isocyanide: Structure, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Tosyl-(2-fluorobenzyl)isocyanide, a versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry of its parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), and its various substituted analogues. We will delve into its core chemical structure, predictable reactivity, a plausible synthetic route, and its anticipated applications in constructing complex heterocyclic scaffolds. This document aims to serve as a foundational resource for researchers looking to employ this reagent in their synthetic endeavors.

Introduction: The Power of the TosMIC Scaffold

The utility of isocyanides in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, has positioned them as indispensable tools in modern organic synthesis. Among these, p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives stand out due to their unique trifunctional nature. These reagents possess an isocyanide carbon, an acidic α-proton, and a tosyl group that serves as an excellent leaving group. This combination of functionalities allows for a rich and diverse range of chemical transformations, making them powerful synthons for the construction of various nitrogen-containing heterocycles.

α-Tosyl-(2-fluorobenzyl)isocyanide is a member of this esteemed family of reagents. The introduction of a fluorine atom onto the benzyl ring is of particular interest to medicinal chemists, as fluorine substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide will explore the untapped potential of this specific fluorinated analogue.

Chemical Structure and Properties

The chemical identity of α-Tosyl-(2-fluorobenzyl)isocyanide is defined by the following characteristics:

| Property | Value |

| IUPAC Name | 1-((isocyano(2-fluorophenyl)methyl)sulfonyl)-4-methylbenzene |

| CAS Number | 660431-65-2 |

| Molecular Formula | C₁₅H₁₂FNO₂S |

| Molecular Weight | 289.33 g/mol |

The core structure features a central carbon atom bonded to four distinct and influential groups: a 2-fluorobenzyl group, a p-toluenesulfonyl (tosyl) group, an isocyanide group, and a hydrogen atom.

Figure 1. General Chemical Structure of α-Tosyl-(2-fluorobenzyl)isocyanide.

The key to its reactivity lies in the synergistic interplay of these functional groups:

-

The Acidic α-Proton: The electron-withdrawing nature of both the adjacent tosyl and isocyanide groups significantly increases the acidity of the α-proton, allowing for easy deprotonation with a mild base.

-

The Isocyanide Group: This functional group is a linchpin for multicomponent reactions, capable of undergoing α-addition with electrophiles, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Tosyl Group: As a sulfinate, the tosyl group is an excellent leaving group, facilitating elimination steps that are often crucial in the formation of aromatic heterocyclic rings.

Synthesis of α-Tosyl-(2-fluorobenzyl)isocyanide

Step 1: Synthesis of the Formamide Precursor, N-(α-Tosyl-(2-fluorobenzyl))formamide

The initial step involves a multicomponent reaction to form the crucial formamide intermediate. This reaction brings together the aldehyde, formamide, and p-toluenesulfinic acid.

Figure 3. Dehydration to the Final Isocyanide.

Experimental Protocol (Adapted from the synthesis of α-Tosyl-(2,4-difluorobenzyl)isocyanide):[1]

-

Suspend N-(α-Tosyl-(2-fluorobenzyl))formamide (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.

-

Slowly add triethylamine (2.5 eq) to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Trustworthiness: This two-step synthetic sequence is a well-established and robust method for preparing α-substituted TosMIC reagents. The protocols are designed to be self-validating through standard analytical techniques like TLC for reaction monitoring and spectroscopic analysis for product confirmation.

Synthetic Applications: A Gateway to Heterocyclic Complexity

The true value of α-Tosyl-(2-fluorobenzyl)isocyanide lies in its potential as a key building block in the synthesis of diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products.

The van Leusen Imidazole Synthesis

The van Leusen reaction is a powerful method for the synthesis of imidazoles. In this reaction, an α-substituted TosMIC derivative reacts with an aldimine in the presence of a base to furnish a 1,4,5-trisubstituted imidazole.

Figure 5. The Ugi Four-Component Reaction.

Expertise in Action: The choice of solvent is critical in Ugi reactions; polar, protic solvents like methanol or trifluoroethanol are often preferred to facilitate the formation of the initial iminium ion.

Conclusion and Future Outlook

α-Tosyl-(2-fluorobenzyl)isocyanide is a promising, yet underexplored, synthetic reagent. Its structural features, inherited from the versatile TosMIC family, combined with the presence of a 2-fluoro substituent, make it a highly attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this compound remains scarce, the well-established chemistry of its analogues provides a solid foundation for its synthesis and application. This guide serves as a starting point for researchers to harness the synthetic potential of this valuable molecule. Further research into its reactivity and the biological activity of its derivatives is highly encouraged.

References

-

P&S Chemicals. Product information, Alpha-tosyl-(2-fluorobenzyl)isocyanide. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, a specialized α-substituted tosylmethyl isocyanide (TosMIC) derivative. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their utility as versatile synthons for constructing complex heterocyclic scaffolds. This document details a robust two-step synthetic pathway commencing with the formation of an N-formylated intermediate from 2-fluorobenzaldehyde, followed by a dehydration step to yield the target isocyanide. The guide offers a thorough examination of the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters, designed to empower researchers to successfully and safely execute this synthesis.

Introduction: The Strategic Value of Functionalized Isocyanides

Isocyanides, particularly those bearing additional functional groups, are powerful tools in modern organic synthesis.[1] The isocyano group (–N≡C) possesses a unique electronic structure that enables a diverse range of chemical transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions for the rapid assembly of complex molecular architectures.[2]

The introduction of a tosyl (p-toluenesulfonyl) group at the α-carbon, as seen in the widely-used reagent TosMIC (p-Toluenesulfonylmethyl isocyanide), dramatically enhances the synthetic utility.[3][4] The tosyl group serves two primary functions: it increases the acidity of the α-proton, facilitating deprotonation and subsequent alkylation, and it acts as an excellent leaving group in elimination reactions.[5][6] This dual-functionality is the cornerstone of the Van Leusen reaction, which is instrumental in the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[7][8][9]

The target molecule of this guide, this compound, incorporates a fluorine atom on the phenyl ring. The inclusion of fluorine is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, having a synthetic route to this fluorinated building block provides a valuable tool for the synthesis of novel pharmaceutical agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process analogous to established methods for preparing α-substituted TosMIC derivatives.[10][11] The overall strategy is as follows:

-

Step 1: Formation of N-(2-Fluoro-α-tosylbenzyl)formamide: This step involves a multicomponent reaction between 2-fluorobenzaldehyde, p-toluenesulfinic acid, and formamide. This reaction proceeds via an α-aminoalkylation mechanism to generate the stable formamide intermediate.

-

Step 2: Dehydration to the Isocyanide: The N-formylated intermediate is then dehydrated to yield the final isocyanide product. This transformation is typically accomplished using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N).[12][13]

This synthetic route is reliable and scalable, making it suitable for laboratory-scale research and potentially for larger-scale production.

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Step 1: N-(2-Fluoro-α-tosylbenzyl)formamide Formation

This reaction is a Mannich-type condensation. The probable mechanism involves the initial reaction between 2-fluorobenzaldehyde and formamide to form a hemiaminal intermediate. Under the reaction conditions, this intermediate can be activated, for instance by an acid catalyst or silylating agent, to form an N-acyliminium ion. This electrophilic species is then attacked by the nucleophilic p-toluenesulfinate anion to form the stable C-S bond, yielding the desired N-formylated product.

Step 2: Dehydration of the Formamide

The conversion of the formamide to the isocyanide is a classic dehydration reaction. Phosphorus oxychloride is a highly effective dehydrating agent for this purpose. The mechanism is believed to proceed as follows:

-

The oxygen atom of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

This initial adduct undergoes rearrangement and elimination of dichlorophosphate.

-

A base, typically triethylamine, then abstracts the two protons from the formyl group and the nitrogen atom, leading to the formation of the isocyanide triple bond and elimination of two equivalents of triethylammonium chloride.

The use of a non-nucleophilic base like triethylamine is critical to prevent side reactions with the reactive intermediates.

Detailed Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of N-(2-Fluoro-α-tosylbenzyl)formamide

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Fluorobenzaldehyde | 124.11 | 10.0 g | 80.57 mmol | 1.0 |

| p-Toluenesulfinic acid | 156.21 | 18.9 g | 120.9 mmol | 1.5 |

| Formamide | 45.04 | 9.1 mL | 201.4 mmol | 2.5 |

| Chlorotrimethylsilane | 108.64 | 9.7 mL | 88.63 mmol | 1.1 |

| Acetonitrile/Toluene (1:1) | - | 100 mL | - | - |

| tert-Butyl methyl ether (TBME) | - | 50 mL | - | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetonitrile (50 mL) and toluene (50 mL).

-

Add formamide (9.1 mL, 201.4 mmol), followed by 2-fluorobenzaldehyde (10.0 g, 80.57 mmol) and chlorotrimethylsilane (9.7 mL, 88.63 mmol).

-

Heat the reaction mixture to 50°C and stir for 4-5 hours under a nitrogen atmosphere.

-

Add p-toluenesulfinic acid (18.9 g, 120.9 mmol) in one portion.

-

Continue to heat the mixture at 50°C for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME, 50 mL).

-

Add water (250 mL) and cool the mixture to 0°C in an ice bath.

-

A white solid will precipitate. Collect the solid by vacuum filtration, wash the filter cake with cold TBME (2 x 20 mL), and dry under vacuum to yield N-(2-Fluoro-α-tosylbenzyl)formamide. The product is typically of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N-(2-Fluoro-α-tosylbenzyl)formamide | 293.32 | 10.0 g | 34.09 mmol | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 6.4 mL | 68.18 mmol | 2.0 |

| Triethylamine (Et₃N) | 101.19 | 28.5 mL | 204.5 mmol | 6.0 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

| 1-Propanol | - | 70 mL | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with an overhead stirrer, an addition funnel, and a temperature probe under a nitrogen atmosphere, suspend N-(2-Fluoro-α-tosylbenzyl)formamide (10.0 g, 34.09 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Add phosphorus oxychloride (6.4 mL, 68.18 mmol) to the suspension and stir for 5 minutes at room temperature.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add triethylamine (28.5 mL, 204.5 mmol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-45 minutes.

-

Quench the reaction by carefully adding water (100 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the residue in 1-propanol (70 mL) and concentrate the solution to about half its original volume.

-

Cool the solution to 5-10°C for 30 minutes to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold 1-propanol, and dry under vacuum to afford this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic isocyanide stretch (typically around 2150 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

Conclusion

This guide has outlined a reliable and well-documented two-step synthesis for this compound. By leveraging the fundamental principles of TosMIC chemistry, this protocol provides a clear pathway for researchers to access this valuable fluorinated building block. The detailed procedural steps and mechanistic insights are intended to facilitate a successful and safe synthesis, empowering further innovation in the fields of medicinal chemistry and drug discovery.

References

-

Van Leusen, D., Oldenziel, O. H., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link][7][9]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link][8]

-

Sisko, J., Mellinger, M., et al. (2002). Tosylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Pure and Applied Chemistry, 74(8), 1349-1353. [Link][6]

-

Van Leusen, A. M., & van Leusen, D. (1996). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link][3]

-

ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides. [Image]. Retrieved from [Link][13]

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link][10]

-

Rico, E., et al. (2018). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 83(15), 8537–8544. [Link][11]

-

Shaabani, A., et al. (2016). To each his own: isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis. Chemical Society Reviews, 45(1), 235-251. [Link][1]

-

Dömling, A. (2002). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 6(1), 1-37. [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. Retrieved from [Link][4]

Sources

- 1. To each his own: isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. nbinno.com [nbinno.com]

- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the spectroscopic characterization of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, a fluorinated derivative of α-tosylbenzyl isocyanide. As a member of the versatile TosMIC (Toluenesulfonylmethyl isocyanide) reagent family, this compound holds potential as a building block in complex organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.[1] This document outlines the expected spectroscopic data based on analyses of structurally related compounds and provides detailed, field-proven methodologies for its synthesis and characterization. The focus is on providing a predictive and practical framework for researchers working with this and similar molecules.

Introduction: The Significance of Fluorinated TosMIC Reagents

Tosylmethyl isocyanide (TosMIC) and its derivatives are powerful synthetic tools, primarily utilized in the synthesis of a wide array of heterocycles and as connective C1 synthons.[1] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the molecule's reactivity and physicochemical properties. The strong electronegativity and unique steric profile of fluorine can influence the acidity of the α-proton and alter the electronic nature of the aromatic system, thereby impacting its utility in multicomponent reactions and other synthetic transformations.

Accurate spectroscopic characterization is paramount for confirming the structure and purity of such novel reagents. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing comparisons with its non-fluorinated parent compound and other substituted analogues.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines a tosyl group, an isocyanide functional group, and a 2-fluorophenyl substituent attached to a central methine carbon. This arrangement gives rise to characteristic spectroscopic signatures.

Figure 1: Molecular structure of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl and the tosyl groups, the methine proton, and the methyl protons of the tosyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| Tosyl-CH₃ | ~2.4-2.5 | Singlet (s) | N/A | Characteristic singlet for the methyl group on the tosyl moiety.[2][3] |

| Methine-CH | ~5.6-6.1 | Singlet (s) or Doublet (d) | J(H,F) ≈ 2-3 Hz | This proton is alpha to both the sulfonyl and isocyano groups, leading to a downfield shift.[2][3] The ortho-fluorine may induce a small through-space coupling (d). |

| 2-Fluorophenyl-H | ~7.1-7.6 | Multiplet (m) | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 5-10 Hz | The fluorine substituent will influence the chemical shifts and introduce H-F coupling, leading to complex multiplets for the four aromatic protons. |

| Tosyl-H (ortho to SO₂) | ~7.7-7.9 | Doublet (d) | J(H,H) ≈ 8 Hz | These protons are deshielded by the adjacent sulfonyl group.[2][3] |

| Tosyl-H (meta to SO₂) | ~7.3-7.4 | Doublet (d) | J(H,H) ≈ 8 Hz | These protons are less deshielded than the ortho protons.[2][3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the isocyanide carbon, the carbons of the two aromatic rings, the methine carbon, and the methyl carbon. The fluorine substituent will introduce C-F coupling, which is a key diagnostic feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale |

| Tosyl-CH₃ | ~21-22 | N/A | Typical chemical shift for the tosyl methyl group.[2][3] |

| Methine-CH | ~70-77 | J(C,F) ≈ 20-30 Hz | The carbon is attached to electron-withdrawing groups. A significant two-bond C-F coupling is expected. |

| 2-Fluorophenyl-C (ipso-F) | ~158-162 | J(C,F) ≈ 240-250 Hz | The carbon directly attached to fluorine shows a large one-bond C-F coupling constant. |

| 2-Fluorophenyl-C | ~115-135 | J(C,F) ≈ 3-25 Hz | The other carbons of the fluorophenyl ring will show smaller C-F couplings over two, three, and four bonds. |

| Tosyl-C | ~128-147 | N/A | Characteristic chemical shifts for the tosyl aromatic carbons.[2][3] |

| Isocyanide (N≡C) | ~165-167 | J(C,F) ≈ 3-5 Hz | The isocyanide carbon appears in the downfield region of the spectrum.[2][3] A small C-F coupling may be observable. |

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its electronic environment. The exact chemical shift can vary depending on the solvent and reference standard.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Isocyanide (N≡C) | ~2130-2150 | Stretching |

| Sulfonyl (S=O) | ~1330-1340 and ~1150-1160 | Asymmetric and Symmetric Stretching |

| C-F | ~1200-1250 | Stretching |

| Aromatic C=C | ~1450-1600 | Stretching |

The strong absorption of the isocyanide group is a particularly diagnostic feature.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Exact Mass [M+Na]⁺: C₁₅H₁₂FNO₂SNa should be calculated and compared with the experimental value.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the tosyl group, the isocyanide group, and potentially rearrangements involving the fluorine atom.

Experimental Protocols

The synthesis of this compound would likely follow a two-step procedure analogous to the preparation of similar TosMIC derivatives.[2][3]

Synthesis Workflow

Figure 2: Synthetic workflow for this compound.

Step-by-Step Synthesis

Step 1: Synthesis of N-(α-Tosyl-2-fluorobenzyl)formamide

-

To a solution of 2-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile/toluene mixture) is added formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv).[2]

-

The mixture is heated (e.g., to 50 °C) for several hours.

-

p-Toluenesulfinic acid (1.5 equiv) is added, and heating is continued for an additional period.[2]

-

Upon completion, the reaction is cooled, and the product is isolated by aqueous workup and crystallization or chromatography.

Step 2: Dehydration to this compound

-

The N-(α-Tosyl-2-fluorobenzyl)formamide (1.0 equiv) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.[3]

-

Phosphorus oxychloride (2.0 equiv) is added, and the solution is stirred briefly at room temperature.[3]

-

The mixture is cooled to 0 °C, and triethylamine (6.0 equiv) is added dropwise, maintaining a low internal temperature.[3]

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.

-

The product is isolated through an aqueous workup, extraction with an organic solvent, and purification by column chromatography.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Samples should be prepared in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: The spectrum can be obtained using an FTIR spectrometer, either as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in organic synthesis. This guide provides a comprehensive, predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra based on established data from analogous compounds. The detailed synthetic and analytical protocols offer a practical starting point for researchers aiming to prepare and utilize this and other novel fluorinated TosMIC reagents in their work. The interplay of the fluoro, isocyano, and tosyl groups presents a rich area for further synthetic exploration and application in drug discovery and materials science.

References

- S2 Supporting Information for "Trifluoromethylation of Arenes and Heteroarenes by an Interrupted Sandmeyer-Type Reaction". Source: Supporting Information.

- Copies of 1H, 13C, 19F NMR spectra. Source: Not specified.

-

α-TOSYLBENZYL ISOCYANIDE. Source: Organic Syntheses Procedure. URL:[Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Source: MDPI. URL:[Link]

-

Benzene, fluoro-. Source: NIST WebBook. URL:[Link]

-

This compound. Source: A-Mei Bio. URL:[Link]

-

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. Source: PubChem. URL:[Link]

-

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. Source: PubChem. URL:[Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Source: Not specified. URL:[Link]

-

Benzene, 1-chloro-2-methyl-. Source: NIST WebBook. URL:[Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ortho-Fluorinated TosMIC

Introduction: The Convergence of Fluorine Chemistry and a Versatile Synthetic Reagent

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Tosylmethyl isocyanide (TosMIC), a remarkably versatile C1 synthon, has a rich history in the synthesis of a diverse array of heterocyclic compounds. The convergence of these two powerful domains—fluorine chemistry and the synthetic utility of TosMIC—gives rise to fluorinated TosMIC derivatives, which are of significant interest to medicinal chemists and synthetic organic chemists alike.

Core Principles of NMR Spectroscopy for Organofluorine Compounds

The presence of the ¹⁹F nucleus, with a nuclear spin of 1/2 and 100% natural abundance, makes it an excellent nucleus for NMR spectroscopy, with a sensitivity comparable to that of protons. The large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, often simplifies the analysis of complex fluorinated molecules by minimizing signal overlap.[1]

In the context of ¹H and ¹³C NMR, the high electronegativity of fluorine exerts a significant influence on the chemical shifts of nearby protons and carbons. More importantly, the through-bond and through-space spin-spin coupling between ¹⁹F and ¹H or ¹³C nuclei provides invaluable structural information. The magnitude of these coupling constants (J-values) is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei, offering deep insights into molecular connectivity and conformation.[2]

Predicted ¹H NMR Spectrum of ortho-Fluorinated TosMIC

The predicted ¹H NMR spectrum of ortho-fluorinated TosMIC is anticipated to exhibit distinct signals for the aromatic protons, the methylene protons of the isocyanide group, and the methyl protons of the tosyl group (if present, though the core topic is the fluorinated phenylsulfonyl moiety). For the purpose of this guide, we will consider the parent compound, 1-(isocyanomethylsulfonyl)-2-fluorobenzene.

Aromatic Region (δ 7.0–8.0 ppm): The four protons on the fluorinated benzene ring will present a complex multiplet pattern due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

-

H6 (ortho to -SO₂CH₂NC, meta to -F): This proton is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group. It will likely appear as a doublet of doublets of doublets (ddd) or a triplet of doublets (td).

-

H3 (ortho to -F, meta to -SO₂CH₂NC): This proton will experience a significant through-bond coupling to the adjacent fluorine atom. It is expected to appear as a triplet of doublets (td) or a complex multiplet.

-

H4 & H5 (meta and para to -F): These protons will also exhibit complex splitting patterns due to couplings to adjacent protons and the fluorine atom.

Methylene Protons (-CH₂NC, δ ~4.8 ppm): The two protons of the methylene group adjacent to the sulfonyl and isocyanide groups are diastereotopic due to the chirality at the sulfur atom (in the solid state or in a chiral environment). However, in an achiral solvent, they are expected to be chemically equivalent and appear as a singlet. A slight coupling to the fluorine atom over four bonds (⁴JHF) might be observable, leading to a narrow doublet or a broadened singlet.

Isocyanide Proton (-NCH): The isocyanide group does not contain a proton directly attached to the carbon.

Predicted ¹³C NMR Spectrum of ortho-Fluorinated TosMIC

The ¹³C NMR spectrum will be characterized by distinct signals for the aromatic carbons, the methylene carbon, and the isocyanide carbon. A key feature will be the large one-bond coupling between the fluorine-bearing carbon and the ¹⁹F nucleus (¹JCF), as well as smaller couplings to other carbons in the ring.

Aromatic Carbons (δ 115–140 ppm):

-

C2 (ipso to -F): This carbon will exhibit a large one-bond coupling to fluorine (¹JCF ≈ 240–250 Hz), appearing as a large doublet.

-

C1 (ipso to -SO₂CH₂NC): This carbon will be a singlet and its chemical shift will be influenced by the sulfonyl group.

-

C6 (ortho to -SO₂CH₂NC): This carbon will show a three-bond coupling to fluorine (³JCF), appearing as a doublet.

-

C3 (ortho to -F): This carbon will exhibit a two-bond coupling to fluorine (²JCF), appearing as a doublet.

-

C4 & C5: These carbons will also appear as doublets due to three- and four-bond couplings to fluorine, respectively.

Methylene Carbon (-CH₂NC, δ ~60 ppm): This carbon is expected to appear as a singlet in the aliphatic region of the spectrum.

Isocyanide Carbon (-NC, δ ~160–170 ppm): The isocyanide carbon typically resonates in the downfield region of the spectrum and will appear as a singlet.

Data Summary: Predicted Chemical Shifts and Coupling Constants

The following tables summarize the predicted ¹H and ¹³C NMR data for ortho-fluorinated TosMIC. These predictions are based on data for ortho-fluorotoluene and typical values for the sulfonylmethyl isocyanide moiety.

Table 1: Predicted ¹H NMR Data for ortho-Fluorinated TosMIC

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | ~7.9 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ⁵JHF ≈ 2.0 |

| H3 | ~7.2 | td | ³JHH ≈ 8.0, ³JHF ≈ 9.0 |

| H5 | ~7.6 | m | - |

| H4 | ~7.3 | m | - |

| -CH₂NC | ~4.8 | s (or narrow d) | ⁴JHF ≈ 1-2 |

Table 2: Predicted ¹³C NMR Data for ortho-Fluorinated TosMIC

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2 | ~160 | d | ¹JCF ≈ 245 |

| C1 | ~135 | s | - |

| C6 | ~129 | d | ³JCF ≈ 3 |

| C4 | ~133 | d | ³JCF ≈ 8 |

| C5 | ~125 | d | ⁴JCF ≈ 3 |

| C3 | ~116 | d | ²JCF ≈ 21 |

| -CH₂NC | ~60 | s | - |

| -NC | ~165 | t | ¹JNC ≈ 5 |

Experimental Protocols

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from residual water and other impurities.

-

Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Advanced 2D NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Workflow for 2D NMR Analysis

Caption: Workflow for structural elucidation using 2D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled. In the case of ortho-fluorinated TosMIC, COSY would be instrumental in tracing the connectivity of the aromatic protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is the most reliable method for assigning the signals of protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together molecular fragments. For instance, a correlation between the methylene protons and the ipso-carbon of the aromatic ring (C1) would confirm their connectivity.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of ortho-fluorinated TosMIC. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed spectral interpretation that will be of significant value to researchers in the fields of medicinal chemistry and organic synthesis. The outlined experimental protocols and the application of advanced 2D NMR techniques provide a robust framework for the accurate structural elucidation of this and related fluorinated organic molecules. As the importance of organofluorine compounds continues to grow, a thorough understanding of their spectroscopic properties is paramount for advancing chemical research and development.

References

-

Jaeger, M., et al. (2012). Determination of size and sign of hetero-nuclear coupling constants from 2D 19F–13C correlation spectra. Journal of Magnetic Resonance, 215, 27–33. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

Mass Spectrometry Analysis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene: A Technical Guide for Pharmaceutical Research

An In-Depth Technical Guide:

Executive Summary

1-Fluoro-2-(isocyano(tosyl)methyl)benzene is a member of the α-substituted toluenesulfonylmethyl isocyanide (TosMIC) family of reagents, which are pivotal in modern organic synthesis and drug discovery.[1][2] Often synthesized through multicomponent reactions (MCRs), these molecules present unique analytical challenges due to their combination of a fluorinated aromatic ring, a sulfonyl group, and a reactive isocyanide moiety. Accurate and robust analytical characterization is paramount for researchers in drug development to ensure structural integrity, monitor reaction progress, and identify impurities. This guide provides a comprehensive, field-tested framework for the mass spectrometry analysis of this compound class, emphasizing a liquid chromatography-high resolution mass spectrometry (LC-HRMS) approach. We delve into the rationale behind method development, offer detailed experimental protocols, and present a systematic guide to interpreting fragmentation data, enabling scientists to confidently characterize this important synthetic building block.

Introduction to the Analytical Challenge

The Role of TosMIC Derivatives in Modern Drug Discovery

Toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives are exceptionally versatile synthons in organic chemistry.[1] The unique combination of an acidic α-carbon, an isocyano group capable of α-additions, and a sulfonyl group that can act as a leaving group makes them powerful tools for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[1][2] The title compound, this compound, incorporates a fluorinated phenyl ring, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.

Synthesis Context: A Product of Isocyanide-Based Multicomponent Reactions

Isocyanides are cornerstone reactants in powerful one-pot transformations like the Ugi and Passerini multicomponent reactions (MCRs).[3][4] These reactions are highly valued in pharmaceutical research for their efficiency and ability to rapidly generate molecular diversity from simple precursors.[5][6] The analysis of MCR products requires techniques that can unambiguously confirm the formation of multiple new bonds and differentiate the desired product from a complex mixture of starting materials, intermediates, and potential side products. Electrospray ionization mass spectrometry (ESI-MS) has proven to be an indispensable tool for studying the mechanisms of these intricate reactions by allowing for the detection of key intermediates.[7][8]

The Analytical Imperative: Characterizing Fluorinated, Multi-functional Molecules

The structural characterization of this compound is non-trivial. The presence of fluorine introduces specific analytical considerations, as fluorinated compounds can sometimes exhibit poor ionization efficiency or unexpected fragmentation behavior.[9][10] Furthermore, the molecule's polarity and potential for in-source degradation require a carefully optimized analytical strategy. High-resolution mass spectrometry (HRMS) is the standard and necessary technique, providing the mass accuracy required to determine elemental composition and distinguish the target analyte from isobaric interferences.[10]

Physicochemical Properties & Predicted Mass

A precise understanding of the analyte's theoretical mass is the foundation of any mass spectrometry-based analysis.

Molecular Structure

The molecule consists of a 2-fluorobenzyl group attached to a carbon atom that is substituted with both an isocyanide (-N≡C) group and a p-toluenesulfonyl (tosyl) group.

Calculated Mass and Formula

The elemental composition and corresponding high-resolution masses are essential for instrument setup and data processing.

| Property | Value |

| Molecular Formula | C₁₅H₁₂FNO₂S |

| Monoisotopic Mass (M) | 289.05728 Da |

| [M+H]⁺ | 290.06510 Da |

| [M+Na]⁺ | 312.04722 Da |

| [M+K]⁺ | 328.02116 Da |

| [M+NH₄]⁺ | 307.09165 Da |

Recommended Analytical Workflow

An integrated approach combining liquid chromatography for separation with high-resolution mass spectrometry for detection and identification is the gold standard for this class of molecule.

High-Level Analytical Workflow

The logical flow from sample to structural confirmation is depicted below. This workflow ensures that isomers are separated before MS analysis, and that both intact mass and fragment data are acquired for maximum confidence.

Justification for the LC-HRMS Approach

-

Chromatography (LC): LC is essential for separating the target analyte from starting materials, impurities, and potential isomers (e.g., 1-Fluoro-4-(isocyano(tosyl)methyl)benzene), which may have identical masses and similar fragmentation patterns. A reversed-phase method is ideal for this moderately polar compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides sub-5 ppm mass accuracy, which is critical for confirming the elemental composition from the measured m/z of the molecular ion. This level of accuracy is indispensable for building confidence in the identification of an unknown or confirming the structure of a newly synthesized compound.[10]

-

Tandem MS (MS/MS): Fragmentation analysis via MS/MS is used to probe the molecule's structure. By breaking the molecule apart in a controlled manner and analyzing the resulting fragments, one can piece together its connectivity, confirming the presence of key functional groups like the tosyl and fluorobenzyl moieties.[11]

Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized as needed for specific instrumentation and sample matrices.

Sample Preparation

-

Causality: The goal is to fully dissolve the analyte at a concentration suitable for ESI-MS (typically low µg/mL to ng/mL) in a solvent compatible with the reversed-phase LC mobile phase to ensure good peak shape. A mismatch in solvent strength between the sample and the initial mobile phase can lead to peak distortion.

-

Protocol:

-

Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (ACN).

-

Create a working solution for injection by diluting the stock solution to 1-5 µg/mL in a 50:50 mixture of ACN and water.

-

Filter the working solution through a 0.22 µm PTFE syringe filter if any particulate matter is visible.

-

Step-by-Step Liquid Chromatography (LC) Method

-

Causality: A gradient elution is used to ensure that compounds with a range of polarities can be eluted efficiently from the column, providing sharp peaks and good resolution. Formic acid is added to the mobile phase to provide a source of protons, which promotes the formation of [M+H]⁺ ions in positive mode ESI.

-

Protocol:

-

Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Gradient Program:

Time (min) %B 0.0 30 5.0 95 7.0 95 7.1 30 | 9.0 | 30 |

-

Step-by-Step High-Resolution Mass Spectrometry (HRMS) Method

-

Causality: Positive mode ESI is selected because the molecule has several sites amenable to protonation (e.g., the isocyanide nitrogen or sulfonyl oxygens), leading to strong [M+H]⁺ signal. The parameters below are typical for a heated ESI source coupled to an Orbitrap or Q-TOF mass spectrometer and serve as a validated starting point.

-

Protocol:

-

Ionization Mode: ESI Positive.

-

Analysis Mode: Full Scan (MS1) followed by data-dependent MS/MS (dd-MS2).

-

Key Instrument Parameters (representative):

Parameter Setting MS1 Resolution 60,000 MS1 Scan Range 100 - 500 m/z MS2 Resolution 15,000 Collision Energy (HCD/CID) Stepped: 15, 25, 40 eV Capillary Voltage 3.5 kV Sheath Gas Flow 40 (arbitrary units) Aux Gas Flow 10 (arbitrary units) | Source Temperature | 320 °C |

-

Data Interpretation & Fragmentation Analysis

Identifying the Molecular Ion in the Full Scan (MS1) Spectrum

The first step in data analysis is to locate the molecular ion cluster in the full scan spectrum. For this compound, you should search for the exact mass of the [M+H]⁺ adduct at 290.0651 Da . Confirm its identity by checking for other common adducts like [M+Na]⁺ at 312.0472 Da and verifying that the measured mass is within 5 ppm of the theoretical mass.

Predicted Fragmentation Pathway of [M+H]⁺

Tandem MS (MS/MS) of the protonated molecule (m/z 290.07) will induce fragmentation at the molecule's weakest bonds. The charge- and radical-site-initiated cleavage pathways allow for the elucidation of the structure.[11] The primary fragmentation routes are expected to involve the cleavage of bonds adjacent to the sulfonyl group and the benzylic carbon.

Key Diagnostic Fragment Ions

The interpretation of the MS/MS spectrum relies on identifying characteristic fragments that serve as fingerprints for different parts of the molecule. The following table summarizes the most anticipated diagnostic ions.

| Measured m/z (Da) | Proposed Structure / Formula | Rationale for Formation |

| 155.0161 | [C₇H₇O₂S]⁺ | Tosyl Cation. Cleavage of the C-S bond. This is a highly characteristic fragment for any tosyl-containing compound. |

| 136.0553 | [C₈H₇FN]⁺ | 2-Fluorobenzyl isocyanide. Cleavage of the C-S bond with charge retention on the fluorobenzyl isocyanide fragment. |

| 109.0448 | [C₇H₆F]⁺ | Fluorotropylium Ion. Cleavage of the benzylic C-C bond, followed by rearrangement. This confirms the presence of the fluorobenzyl moiety. |

| 91.0542 | [C₇H₇]⁺ | Tropylium Ion. Generated from the further fragmentation of the tosyl cation (m/z 155) via loss of SO₂ (64 Da). This is a very common and stable fragment in mass spectrometry.[12] |

Advanced Considerations & Troubleshooting

Challenges with Fluorinated Compounds

While LC-HRMS is powerful, it's important to be aware of potential pitfalls. It has been documented that in complex matrices, analysis by LC-MS alone may fail to account for all fluorinated species, sometimes missing up to 90% of the total fluorine content.[13][14] This is often due to a combination of poor ionization of certain metabolites or degradants and the lack of analytical standards for all possible byproducts.[14]

Complementary Techniques: The Role of ¹⁹F NMR

For unambiguous structural confirmation and accurate quantification, especially in complex reaction mixtures or metabolism studies, ¹⁹F NMR is an invaluable complementary technique. It provides a direct and quantitative measure of every unique fluorine-containing species in the sample, overcoming the ionization biases inherent in mass spectrometry.[13]

Conclusion

The analytical strategy detailed in this guide, centered on a robust LC-HRMS workflow, provides a reliable and comprehensive method for the characterization of this compound. By leveraging high-resolution intact mass measurement and detailed tandem MS fragmentation analysis, researchers can confidently confirm the structure and purity of this versatile synthetic intermediate. Understanding the predicted fragmentation patterns, particularly the diagnostic ions for the tosyl (m/z 155, 91) and fluorobenzyl (m/z 109) moieties, is key to rapid and accurate data interpretation. This analytical rigor is fundamental to supporting the fast-paced and demanding environment of modern pharmaceutical development.

References

-

Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]

-

Hoffmann, C. (2021). Insights into the Mechanism of the Oxy-Michael Ugi-Smiles Reaction via Esi-MS/MS. Southern Illinois University Edwardsville. Available at: [Link]

-

Dal-Bó, A. G., et al. (2015). Insight into the Mechanisms of the Multicomponent Ugi and Ugi–Smiles Reactions by ESI-MS(/MS). ResearchGate. Available at: [Link]

-